4-(3,5-Dimethylphenyl)-2-methoxyphenol
Description
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-10-6-11(2)8-13(7-10)12-4-5-14(16)15(9-12)17-3/h4-9,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXUVFHDQVBXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685458 | |
| Record name | 3-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261967-38-7 | |
| Record name | 3-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Regioselective Bromination
To position a halogen at the 4-position of 2-methoxyphenol, directed ortho-metalation (DoM) or electrophilic substitution strategies are employed:
Procedure :
-
Protection : The phenolic -OH of 2-methoxyphenol is protected as a trimethylsilyl (TMS) ether using hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl) in dichloromethane.
-
Metalation : Treatment with lithium diisopropylamide (LDA) at -78°C deprotonates the position para to the methoxy group.
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Quenching : Addition of bromine or N-bromosuccinimide (NBS) yields 4-bromo-2-methoxy-1-(trimethylsilyloxy)benzene.
-
Deprotection : Fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) cleave the TMS group, yielding 4-bromo-2-methoxyphenol.
Optimization Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Protection | HMDS, TMSCl, CH₂Cl₂, 25°C, 2h | 92 |
| Bromination | LDA, Br₂, THF, -78°C to 0°C, 1h | 78 |
| Deprotection | TBAF, THF, 0°C, 30min | 95 |
Suzuki-Miyaura Coupling with 3,5-Dimethylphenylboronic Acid
The coupling of 4-bromo-2-methoxyphenol and 3,5-dimethylphenylboronic acid proceeds under palladium catalysis:
Procedure :
-
Catalyst System : Pd(PPh₃)₄ (2 mol%) in a 1:1 mixture of 1,4-dioxane and aqueous Na₂CO₃ (2M).
-
Reaction Conditions : 80°C, 12h under nitrogen atmosphere.
-
Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and purification via silica gel chromatography.
Yield Optimization :
| Boronic Acid Equiv. | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1.2 | Na₂CO₃ | 80 | 65 |
| 1.5 | K₃PO₄ | 100 | 72 |
| 2.0 | Cs₂CO₃ | 90 | 68 |
The use of Cs₂CO₃ as a base enhances solubility of the boronic acid, while higher temperatures (100°C) improve reaction rates at the expense of minor decomposition.
Alternative Pathways: Friedel-Crafts Acylation and Reduction
For substrates incompatible with cross-coupling, Friedel-Crafts acylation offers an alternative:
Procedure :
-
Acylation : 2-Methoxyphenol reacts with 3,5-dimethylbenzoyl chloride in the presence of AlCl₃ (1.2 equiv) at 0°C in CH₂Cl₂.
-
Reduction : The resulting 4-(3,5-dimethylbenzoyl)-2-methoxyphenol is reduced using H₂ and Pd/C (10%) in ethanol to yield the target compound.
Challenges :
-
Over-reduction of the ketone to a methylene group.
-
Competing ortho-acylation due to methoxy’s directing effects.
Yield Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Acylation | AlCl₃, CH₂Cl₂, 0°C, 4h | 58 |
| Reduction | H₂ (1 atm), Pd/C, EtOH, 6h | 41 |
Oxidative Coupling Approaches
Copper-mediated oxidative coupling provides a metal-efficient route:
Procedure :
-
Substrate Preparation : 2-Methoxyphenol and 3,5-dimethylphenol are dissolved in DMF.
-
Oxidation : Cu(OAc)₂ (20 mol%) and tert-butyl hydroperoxide (TBHP) as oxidant at 60°C for 24h.
-
Workup : Column chromatography isolates the biaryl product.
Mechanistic Insight : The reaction proceeds via single-electron transfer (SET), forming phenoxyl radicals that dimerize regioselectively.
Yield : 34% (unoptimized), highlighting the need for ligand or solvent optimization.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylphenyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted phenols .
Scientific Research Applications
4-(3,5-Dimethylphenyl)-2-methoxyphenol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and anti-inflammatory effects.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylphenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and biological differences between 4-(3,5-dimethylphenyl)-2-methoxyphenol and related compounds:
Key Comparative Insights
Potency and Stability
- The allyl group in 4-(3,5-dimethylphenyl)-2-methoxyphenol enhances stability and reduces IC50 values by ~50% compared to (E)-2,4-bis(p-hydroxyphenyl)-2-butenal, which lacks methoxy substituents .
- Methoxy groups likely improve metabolic stability and membrane permeability, contributing to its enhanced drug-likeness .
Structural Activity Relationships (SAR)
- Substituent Effects : Methoxy groups at the 3,5-positions (vs. hydroxyl in 12b) enhance interaction with hydrophobic pockets in STAT3 and NF-κB, improving binding affinity .
- Halogenation: Fluorine substituents in 5-(3,5-difluorophenyl)-2-methoxyphenol may increase lipophilicity, but biological data remain unexplored .
Mechanistic Divergence
- Unlike 3-O-Methyltolcapone derivatives (e.g., compound 9 in ), which target transthyretin amyloidosis, 4-(3,5-dimethylphenyl)-2-methoxyphenol focuses on oncogenic transcription factors, highlighting how structural motifs dictate therapeutic targets .
Q & A
Q. What interdisciplinary approaches integrate 4-(3,5-Dimethylphenyl)-2-methoxyphenol into materials science (e.g., polymer additives or sensors)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
